(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid
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Overview
Description
(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid typically involves the protection of amino acids with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced using reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate. The protected amino acid is then subjected to cyclization reactions to form the azetidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would include optimized reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound shares the Fmoc protection group and is used in peptide synthesis.
Fmoc amino acid azides: These compounds are also protected amino acids used in organic synthesis.
Uniqueness
(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid is unique due to its chiral azetidine ring, which imparts specific stereochemical properties that can be advantageous in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)/t21-,23+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOPSBYDIMJRP-JTHBVZDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204320-45-6 |
Source
|
Record name | Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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